2-Decylhexadecan-1-OL
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Overview
Description
2-Decylhexadecan-1-OL is a long-chain fatty alcohol with the molecular formula C28H58O. This compound is known for its unique structural properties and is used in various industrial and scientific applications. It is a white to almost white powder or lump at room temperature and has a melting point of approximately 35°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylhexadecan-1-OL typically involves the reduction of corresponding fatty acids or esters. One common method is the hydrogenation of fatty acid methyl esters using a suitable catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
R-COOCH3+H2→R-CH2OH+CH3OH
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. The choice of catalyst, temperature, and pressure conditions are crucial for optimizing yield and purity. Common catalysts include nickel, palladium, or platinum supported on various substrates .
Chemical Reactions Analysis
Types of Reactions: 2-Decylhexadecan-1-OL undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can yield hydrocarbons.
Substitution: It can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Decylhexadecanoic acid.
Reduction: Decylhexadecane.
Substitution: Decylhexadecanoate esters .
Scientific Research Applications
2-Decylhexadecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of amphiphilic glycosylamides and other complex molecules.
Biology: Acts as a surfactant in various biological assays and experiments.
Industry: Utilized in the production of cosmetics, lubricants, and as an emulsifier in various formulations .
Mechanism of Action
The mechanism of action of 2-Decylhexadecan-1-OL primarily involves its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Hexadecan-1-OL: A shorter chain fatty alcohol with similar properties but different applications.
2-Dodecylhexadecan-1-OL: Another long-chain fatty alcohol with a slightly different structure and uses.
Uniqueness: 2-Decylhexadecan-1-OL is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its ability to act as a surfactant and its amphiphilic nature make it particularly valuable in both industrial and research settings .
Properties
CAS No. |
500103-28-6 |
---|---|
Molecular Formula |
C26H54O |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
2-decylhexadecan-1-ol |
InChI |
InChI=1S/C26H54O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26(25-27)23-21-19-17-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3 |
InChI Key |
YWDOIGHICICBLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCC)CO |
Origin of Product |
United States |
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